1-Ethyl-4-tosylpiperazine

Description

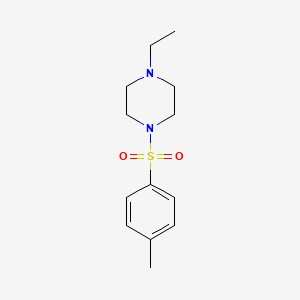

It features a piperazine ring substituted with an ethyl group at the 1-position and a toluenesulfonyl (tosyl) group at the 4-position. This compound has been synthesized and evaluated for antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, demonstrating moderate efficacy in preliminary studies . Its structure combines the rigidity of the piperazine ring with the electron-withdrawing tosyl group, which may enhance stability and receptor-binding properties.

Properties

IUPAC Name |

1-ethyl-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-14-8-10-15(11-9-14)18(16,17)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPPSQLGKDCRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-tosylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl iodide to introduce the ethyl group, followed by tosylation using tosyl chloride. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the tosylation process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-tosylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the tosyl group.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or de-tosylated products .

Scientific Research Applications

1-Ethyl-4-tosylpiperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs with improved efficacy and safety profiles.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethyl-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial activity by binding to bacterial proteins and inhibiting their function. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents. Below is a comparative analysis of 1-Ethyl-4-tosylpiperazine and related compounds:

Key Observations :

- In contrast, nitro or carboxylate groups (e.g., ) introduce additional redox or hydrogen-bonding capabilities.

- Lipophilicity : Compounds with extended alkyl chains (e.g., ) or aromatic substituents (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration.

- Core Variations : Piperidine derivatives (e.g., ) lack the second nitrogen in the piperazine ring, reducing hydrogen-bonding opportunities but increasing conformational flexibility.

Physicochemical Properties

| Property | This compound | 1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | ~340 g/mol (estimated) | ~378 g/mol | 295.3 g/mol |

| Solubility | Moderate in polar solvents | Low (due to extended alkyl chain) | Low (nitro group reduces solubility) |

| LogP | ~2.5 (predicted) | ~3.2 | ~1.8 |

Notes:

Biological Activity

1-Ethyl-4-tosylpiperazine (ETP) is a compound within the piperazine family, notable for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of ETP, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with an ethyl group and a tosyl group. Its molecular formula is , with a molecular weight of approximately 284.34 g/mol. The presence of the tosyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

The biological activity of ETP can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : ETP exhibits antimicrobial properties by binding to bacterial proteins, inhibiting their function and disrupting cellular processes. This mechanism has been demonstrated in studies where ETP showed effective inhibition against various bacterial strains.

- Anticancer Properties : Research indicates that ETP can inhibit cancer cell proliferation through multiple pathways. For instance, it has been shown to induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle control and apoptosis .

- Enzyme Inhibition : ETP has demonstrated significant inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. In one study, derivatives of ETP exhibited an IC50 value of 6.88 µM against tyrosinase, outperforming standard inhibitors like kojic acid (30.34 µM) and ascorbic acid (11.5 µM).

Biological Activities Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of ETP derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

- Anticancer Evaluation : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that ETP derivatives could significantly reduce cell viability, with some compounds showing GI50 values as low as 3.1 µM, indicating strong anticancer potential .

- Tyrosinase Inhibition : The efficacy of ETP in inhibiting tyrosinase was highlighted in a comparative study where it was found to be more effective than traditional inhibitors used in skin whitening products, showcasing its potential applications in cosmetic formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.